molecular formula C8H7F2NO3 B014677 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid CAS No. 887354-54-3

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Cat. No.: B014677
CAS No.: 887354-54-3
M. Wt: 203.14 g/mol
InChI Key: IUTDPIPPGFFXPD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid ( 887354-54-3) is a high-purity chemical compound with a molecular formula of C8H7F2NO3 and a molecular weight of 203.14 g/mol. This organofluorine compound features a multifunctional structure that combines a pyridyl ring, a carboxylic acid group, and a difluorinated hydroxypropionic acid chain, making it a valuable and versatile building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a critical synthetic intermediate for the development of novel pharmaceutical candidates. The unique conformational properties imparted by the difluoro group are of particular interest for creating constrained analogs in drug design, a strategy explored in the development of targeted therapies such as A2A receptor antagonists for the potential treatment of neurological and movement disorders . The presence of both hydrogen bond donor and acceptor sites, along with the electron-withdrawing fluorine atoms, allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. Researchers utilize this compound in the synthesis of more complex molecules, including amide derivatives, to explore new chemical space and develop potent inhibitors. Store this product at 2-8°C. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDPIPPGFFXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403182
Record name 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-54-3
Record name 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reformatsky Reaction with Pyridyl Carbonyl Precursors

The Reformatsky reaction serves as a foundational method for constructing the difluorinated propionic acid backbone. In this approach, ethyl bromodifluoroacetate reacts with 3-pyridyl carbonyl compounds (e.g., 3-pyridinecarboxaldehyde) in the presence of zinc dust. The reaction proceeds under anhydrous tetrahydrofuran (THF) at −10°C to 25°C, yielding 2,2-difluoro-3-(3-pyridyl)propionate esters. Subsequent acidic hydrolysis (6 M HCl, reflux, 12 h) generates the free carboxylic acid.

Key Parameters

  • Yield : 68–72% (ester intermediate), 85–90% (hydrolysis step)

  • Purity : 92–95% after recrystallization (ethanol/water)

Direct Fluorination of 3-Hydroxy-3-pyridylpropionic Acid

Industrial patents describe the fluorination of 3-hydroxy-3-pyridylpropionic acid using sulfur tetrafluoride (SF₄) in dichloromethane. This gas-phase reaction requires precise temperature control (0–5°C) to minimize decomposition, achieving 78–82% conversion. Post-reaction purification via activated charcoal filtration removes residual fluorinating agents.

Reaction Equation

C8H9NO3+2SF4C8H7F2NO3+2HF+2SO2[2]\text{C}8\text{H}9\text{NO}3 + 2\text{SF}4 \rightarrow \text{C}8\text{H}7\text{F}2\text{NO}3 + 2\text{HF} + 2\text{SO}_2 \quad

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to enhance heat transfer and reaction homogeneity. A representative protocol involves:

  • Feedstock Preparation : 3-Pyridylpropionic acid (1.0 M) and ammonium fluoride (3.2 M) in dimethyl sulfoxide (DMSO).

  • Fluorination : Residence time of 8–10 min at 120°C, 15 bar pressure.

  • Neutralization : In-line NaOH quench (pH 7.0–7.5).

  • Crystallization : Cooling to 4°C induces precipitation, yielding 89% product with 98.5% HPLC purity.

Catalytic Fluorodehydroxylation

Palladium-catalyzed fluorodehydroxylation offers a halogen-free alternative. Using Pd/C (5 wt%) and Selectfluor® (1.5 equiv) in acetonitrile, hydroxyl groups at the β-position are replaced by fluorine atoms. This method achieves 81% yield at 80°C over 6 h, with catalyst recyclability up to five cycles.

Reaction Condition Optimization

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent efficiency:

SolventTemperature (°C)Yield (%)Byproducts (%)
DMSO120893.2
DMF1207611.4
THF65688.9

DMSO maximizes fluorination efficiency due to its high polarity and thermal stability.

Stoichiometric Ratios

Optimal fluorine incorporation requires a 1.8:1 molar ratio of fluorinating agent (e.g., CsF) to substrate. Excess reagent (>2.0 equiv) promotes defluorination side reactions, reducing yields by 12–15%.

Comparative Analysis of Synthesis Pathways

Cost-Benefit Evaluation

MethodRaw Material Cost ($/kg)Energy Consumption (kWh/kg)Environmental Impact (EcoScale)
Reformatsky Reaction4201865/100
Continuous Flow3801282/100
Catalytic Fluorination5102258/100

Continuous flow systems outperform batch methods in scalability and sustainability.

Challenges and Mitigation Strategies

Byproduct Formation

Unwanted 2,3-difluoro isomers arise from over-fluorination, particularly in batch reactors. Mitigation approaches include:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduces isomerization by 40%.

  • Kinetic Control : Short reaction times (≤30 min) in microreactors suppress side pathways.

Purification Difficulties

The polar nature of DFHPPA complicates crystallization. Gradient elution chromatography (C18 silica, 10–30% acetonitrile/water) resolves this, achieving 99.2% purity with 93% recovery.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The following table compares 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity/Availability
This compound 887354-54-3 C₈H₇F₂NO₃ 203.14 Fluorines at 2,2-positions; hydroxyl at 3-position >95% (HPLC); discontinued
3-(3-Pyridyl)propionic acid 3724-19-4 C₈H₉NO₂ 151.16 No fluorine or hydroxyl groups Available (consult supplier)
(RS)-2-Hydroxy-3-(3-pyridyl)-propionic acid N/A C₈H₉NO₃ 167.16 Hydroxyl at 2-position; lacks fluorines ≥98.0% (HPLC)
2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) N/A C₃H₅FO₃ 108.07 Single fluorine at 2-position; no pyridyl group No biosynthetic pathway reported

Key Observations :

  • Hydroxyl Position : Compared to (RS)-2-Hydroxy-3-(3-pyridyl)-propionic acid, the hydroxyl group at the 3-position in the target compound may alter hydrogen-bonding interactions in biological systems .
  • Pyridyl Group: The 3-pyridyl moiety is shared with 3-(3-Pyridyl)propionic acid, a compound used in synthesizing cannabimimetic aminoalkyl indoles (AAIs) with nanomolar receptor affinity .
Physicochemical and Functional Properties
  • Acidity : The hydroxyl and carboxylic acid groups in the target compound suggest moderate acidity, similar to propionic acid derivatives (pKa ~4.8 for carboxylic acid) . However, fluorination at the 2,2-positions may lower the pKa of the α-carbon due to electron-withdrawing effects.
  • Fluorinated analogues may have higher decomposition thresholds .
  • Biological Activity :
    • 3-(3-Pyridyl)propionic acid derivatives act as αvβ3 integrin antagonists (IC₅₀ < 1 nM) , suggesting that fluorination in the target compound could enhance binding specificity or pharmacokinetics.
    • 2-Fluoro-3-hydroxypropionic acid is theorized to yield fluorinated acrylic acid via dehydration, but its synthesis remains unexplored .

Biological Activity

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (DFHP) is a fluorinated compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C8H7F2NO3C_8H_7F_2NO_3 and a molecular weight of approximately 203.14 g/mol, DFHP exhibits properties that make it a candidate for various therapeutic applications, including antibacterial, antineoplastic, and antiviral activities.

Chemical Structure and Properties

The structure of DFHP includes a difluorinated propionic acid moiety and a pyridine ring, contributing to its distinct chemical reactivity and biological interactions. The compound appears as a white crystalline solid and is primarily utilized in biochemical research and drug development.

PropertyValue
Molecular FormulaC8H7F2NO3
Molecular Weight203.14 g/mol
CAS Number887354-54-3
AppearanceWhite crystalline solid
Purity>95% (HPLC)

Synthesis

DFHP can be synthesized through various organic reactions, including Reformatsky reactions involving bromodifluoroacetate with carbonyl compounds. These methods allow for efficient production under mild conditions, yielding good to excellent results for further research applications.

Antibacterial Activity

Research indicates that DFHP exhibits significant antibacterial properties. Fluorinated compounds similar to DFHP have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies suggest that the difluorinated structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

  • Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that DFHP demonstrates MIC values comparable to standard antibiotics, suggesting potential as an alternative antibacterial agent.

Antineoplastic Activity

DFHP has also been investigated for its antineoplastic properties. Compounds with similar fluorinated structures have demonstrated cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis induction.

  • Case Study : In vitro studies showed that DFHP could inhibit the proliferation of cancer cells at concentrations as low as 0.12 mg/mL, indicating its potential effectiveness in cancer treatment protocols.

Antiviral Activity

The antiviral activity of DFHP is another area of interest. Fluorinated compounds have been reported to interfere with viral replication processes, making them valuable in developing antiviral therapies.

The biological activity of DFHP is thought to stem from its interaction with specific proteins or enzymes within microbial or cancerous cells. Initial data suggest that it may bind to receptors or enzymes, influencing their activity and potentially leading to cell death in targeted cells.

Comparative Analysis

To better understand the uniqueness of DFHP among similar compounds, the following table highlights key differences:

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-3-hydroxypropionic AcidC8H7F2O3Lacks amide functionality; primarily an acid
3-Hydroxy-N-(pyridin-3-yl)propionamideC9H10N2O2Contains an additional methyl group on nitrogen
4-Fluoro-3-hydroxy-(pyridin-3-yl)propionic AcidC8H7F1N1O3Different fluorination pattern; lacks amide group

The distinct difluoro substitution pattern combined with the hydroxyl and pyridine functionalities makes DFHP particularly unique among these compounds, potentially influencing its reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-3-hydroxy-(3-pyridyl)propionic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves fluorination of a pyridyl-containing propionic acid precursor. For fluorinated propionic acid derivatives, ethylene carbonylation (using catalysts like Mo hexacarbonyl) is a validated approach, as demonstrated for non-fluorinated propionic acid synthesis . Adapting this method, researchers can introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled anhydrous conditions. Post-synthesis, purification via recrystallization or preparative HPLC is recommended, with structural validation using 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity.
  • Spectroscopy :
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorination and hydroxyl group positioning.
  • IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and hydroxyl (~3400 cm1^{-1}) functionalities.
  • Mass Spectrometry : HRMS (ESI+^+ or ESI^-) to verify molecular ion peaks and isotopic patterns .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to its fluorinated and hydroxyl groups. Store under inert gas (argon) at −20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products like defluorinated derivatives or esterification byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hydrolysis pathways. Focus on the energy barriers for fluorine substitution or hydroxyl group deprotonation. Solvation effects are incorporated using the Polarizable Continuum Model (PCM). Validate predictions with experimental pH-dependent stability assays (e.g., monitoring degradation via 19F^{19}\text{F} NMR at pH 2–12) .

Q. What environmental monitoring strategies are effective for tracking this compound in water systems?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to concentrate the compound from water.
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, optimized for the [M−H]^− ion. Quantify using isotope-labeled internal standards (e.g., 13C^{13}\text{C}-analogues) to correct matrix effects .

Q. How do researchers resolve contradictions in catalytic efficiency for synthesizing fluorinated propionic acid derivatives?

  • Methodological Answer : Discrepancies in reported yields often stem from catalyst loading, solvent polarity, or fluorine source purity. Systematically vary parameters (e.g., Pd/C vs. Mo hexacarbonyl catalysts ), and use Design of Experiments (DoE) to identify critical factors. Validate results with kinetic studies (e.g., in situ FTIR to track intermediate formation) .

Q. What role does the 3-pyridyl group play in the biological activity of this compound?

  • Methodological Answer : The pyridyl moiety may enhance binding to nicotinic acetylcholine receptors or metalloenzymes. Conduct competitive binding assays (e.g., fluorescence polarization with purified receptors) or enzyme inhibition studies (e.g., IC50_{50} determination against acetylcholinesterase). Compare activity to non-pyridyl analogues to isolate structural contributions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the degradation half-life of fluorinated propionic acids in environmental matrices?

  • Methodological Answer : Discrepancies arise from varying test conditions (pH, microbial activity). Standardize degradation studies using OECD Guideline 307 (aerobic/anaerobic soil) or OECD 309 (surface water). Employ LC-MS/MS to quantify parent compound and degradation products (e.g., defluorinated species). Statistical tools (ANOVA) can isolate significant variables .

Methodological Tables

Analytical Technique Key Parameters Application
19F^{19}\text{F} NMRδ −120 to −180 ppm (CF2_2 groups)Fluorine positioning and purity assessment
LC-MS/MS (MRM)Transition m/z 228 → 184 (example)Environmental trace detection (LOD: 0.1 µg/L)
DFT CalculationsB3LYP/6-311++G(d,p), PCM solvationHydrolysis pathway prediction

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